molecular formula C18H21N3O2 B5902495 N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide

N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide

Cat. No. B5902495
M. Wt: 311.4 g/mol
InChI Key: GYBPGKMWOOKEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide is a synthetic compound that has gained significant attention due to its potential therapeutic properties. This compound belongs to the class of benzimidazole derivatives and has been extensively studied for its various biological activities.

Mechanism of Action

The mechanism of action of N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has also been shown to inhibit the replication of various viruses and bacteria. In addition, the compound has been shown to have neuroprotective properties and can prevent the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide is its broad-spectrum activity against various biological targets. The compound has been shown to have activity against cancer cells, viruses, bacteria, and neurodegenerative diseases. However, one of the limitations of the compound is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the compound's activity against other biological targets. For example, the compound could be studied for its potential use in the treatment of autoimmune diseases or inflammatory disorders. Additionally, the compound could be studied for its pharmacokinetic properties to determine its efficacy and safety in vivo. Finally, the compound could be studied for its potential use in combination therapy with other drugs to enhance its therapeutic properties.

Synthesis Methods

The synthesis of N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide involves the reaction of 2-furancarboxaldehyde and 1,2-dimethylpropylamine in the presence of a catalyst. The resulting product is then subjected to a condensation reaction with o-phenylenediamine to form the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide has been extensively studied for its various biological activities. It has been shown to have anticancer, antiviral, and antibacterial properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective properties and can prevent the death of neurons in the brain.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12(2)13(3)21(10-15-5-4-8-23-15)18(22)14-6-7-16-17(9-14)20-11-19-16/h4-9,11-13H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBPGKMWOOKEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N(CC1=CC=CO1)C(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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